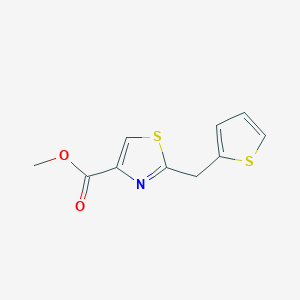

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate

Description

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a thiazole derivative featuring a thiophen-2-ylmethyl substituent at position 2 and a methyl ester group at position 4 of the thiazole ring. Thiazole derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural uniqueness of this compound lies in the thiophene moiety, which introduces distinct electronic and steric effects compared to phenyl or pyridinyl substituents commonly found in analogous molecules.

Properties

Molecular Formula |

C10H9NO2S2 |

|---|---|

Molecular Weight |

239.3 g/mol |

IUPAC Name |

methyl 2-(thiophen-2-ylmethyl)-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H9NO2S2/c1-13-10(12)8-6-15-9(11-8)5-7-3-2-4-14-7/h2-4,6H,5H2,1H3 |

InChI Key |

JDNWLMLMZKVOPE-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=N1)CC2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Synthetic Strategy Overview

The synthesis of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate generally follows a multi-step approach involving:

- Formation of the thiazole ring via cyclocondensation reactions, typically using α-haloketones or α-haloesters with thiourea or thioamide derivatives.

- Introduction of the thiophen-2-ylmethyl substituent either by starting with a thiophene-containing precursor or by alkylation of the thiazole ring.

- Esterification or direct use of ester-containing starting materials to install the methyl carboxylate group at the 4-position.

Key Synthetic Routes

Hantzsch Thiazole Synthesis

A common and reliable method involves the Hantzsch thiazole synthesis, which condenses α-halo ketones or esters with thiourea derivatives to form the thiazole core.

- For example, ethyl 2-chloro-3-oxobutanoate can be reacted with thiophene-2-carbothioamide or related thiourea derivatives under reflux in ethanol to yield ethyl 4-methyl-2-(thiophen-2-yl)thiazole-5-carboxylate analogs. Subsequent methylation or ester exchange can provide the methyl ester derivative.

- Reaction conditions typically include refluxing in absolute ethanol for several hours (e.g., 3–5 hours), followed by neutralization and crystallization to isolate the product.

Reduction and Oxidation Steps for Functional Group Manipulation

- Reduction of carboxylic acid esters to hydroxymethyl intermediates can be achieved using sodium borohydride (NaBH4) in the presence of aluminum chloride (AlCl3) in solvents like monoglyme at low temperatures (-10 to +5 °C).

- Subsequent oxidation of hydroxymethyl groups to aldehydes or carboxylates can be performed using TEMPO-mediated oxidation with sodium hypochlorite (NaOCl) at 0–2 °C or chromium-based oxidants such as pyridinium chlorochromate (PCC) in dichloromethane at 15–30 °C.

- These steps enable fine-tuning of the substitution pattern on the thiazole ring.

Cyclocondensation with Thiophene Precursors

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|---|---|

| Thiazole ring formation | Thiophene-2-carbothioamide + ethyl 2-chloro-3-oxobutanoate, EtOH reflux | 78 (EtOH reflux) | 3–5 h | 70–85 | >95 | Neutralization with NaHCO3, crystallization |

| Reduction of ester to alcohol | NaBH4 + AlCl3, monoglyme | -10 to +5 | 4 h | 80–90 | 97–99 | Low temp to avoid side reactions |

| Oxidation to aldehyde | TEMPO + NaOCl, NaHCO3, DCM aqueous biphasic | 0–2 | 1 h | 75–85 | 97–98 | Controlled addition of oxidant |

| Oxidation to aldehyde (alt.) | PCC in DCM | 15–30 | 2–3 h | 70–80 | >99 | Alternative to TEMPO oxidation |

| Esterification (if needed) | Methanol + acid catalyst | Reflux | 2–4 h | 80–90 | >95 | To convert acid to methyl ester |

Purification and Characterization

- Purification : Crystallization from ethanol or water, charcoal treatment, and solvent evaporation under reduced pressure are standard methods to obtain high purity compounds.

- Characterization :

- Nuclear Magnetic Resonance (NMR) : 1H-NMR confirms the presence of methyl ester protons (~3.7 ppm), thiophene aromatic protons (~7.1–7.5 ppm), and thiazole ring protons.

- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction progress and final purity, typically achieving >97% purity.

- Mass Spectrometry (MS) and Elemental Analysis : Confirm molecular weight and composition.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester group in methyl 2-(thiophen-2-ylmethyl)thiazole-4-carboxylate can undergo saponification to yield the corresponding carboxylic acid. This reaction is analogous to methods used in similar thiazole derivatives:

-

Product : 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylic acid.

Substitution Reactions

Thiazole rings are generally stable but can undergo substitution under specific conditions. For this compound:

-

Nucleophilic aromatic substitution : Requires activation (e.g., electron-withdrawing groups). In related systems, substitution with amines or other nucleophiles occurs under basic conditions (e.g., heat, microwaves) .

-

Electron-deficient positions : The thiophen-2-ylmethyl moiety may influence reactivity, but direct substitution on the thiazole ring is less likely without activating groups.

| Reaction Type | Conditions | Outcome |

|---|---|---|

| Nucleophilic substitution | Amines, heat, basic conditions | Substituted derivatives (e.g., amides) |

Thionation Reactions

Using Lawesson’s reagent, thiazoles can undergo thionation (conversion of carbonyl to thiocarbonyl). While the target compound lacks a carbonyl group, related esters can be modified:

Biological and Chemical Transformations

While not directly a chemical reaction, the compound’s structural features enable interactions with biological targets:

-

Enzyme binding : Thiazole derivatives often exhibit affinity for enzymes via sulfur or nitrogen coordination .

-

Structural modifications : Substituents on the thiophen-2-ylmethyl group could be functionalized (e.g., oxidation, alkylation) to enhance bioactivity.

Physical and Analytical Data

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₉NO₂S₂ | |

| Molecular weight | 239.3 g/mol | |

| Melting point | Not reported |

Mechanistic Insights

The thiazole ring’s stability and electron-withdrawing effects of sulfur influence reactivity. For example:

Scientific Research Applications

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism by which Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate exerts its effects is often related to its ability to interact with biological targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole-4-carboxylate derivatives exhibit varied biological and physicochemical properties depending on substituents at positions 2 and 3. Below is a detailed comparison:

Structural and Electronic Differences

- AVX420 (Methyl 2-(2-(4-heptyloxy-phenoxy)acetyl)thiazole-4-carboxylate): A phenoxy-acetyl substituent with a heptyloxy chain increases hydrophobicity, improving membrane permeability. The IC50 for hematological cancers is 8.5 µM . Methyl 2-(4-fluorophenyl)thiazole-4-carboxylate: The electron-withdrawing fluorine atom enhances binding affinity via polar interactions, though it lacks the sulfur conjugation of thiophene .

Position 4 Substituents :

- Methyl esters (e.g., Compound X, AVX420) are more hydrolytically labile than ethyl esters (e.g., Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate), affecting metabolic stability .

Biological Activity

Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of thiophene and thiazole rings, which contribute to its diverse chemical properties and therapeutic potential. The following sections detail the biological activity, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : CHNOS

- Molecular Weight : Approximately 238.27 g/mol

The presence of sulfur and nitrogen atoms in its structure enhances its reactivity and interaction with biological targets, making it a valuable candidate for pharmaceutical applications.

Biological Activities

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Antimicrobial Activity : Compounds with similar structures have shown promising antibacterial and antifungal properties. Studies suggest that derivatives of thiazole compounds can effectively inhibit the growth of Gram-negative bacteria such as Escherichia coli and certain fungal strains.

- Antitumor Activity : Thiazole-containing compounds are known for their cytotoxic effects against various cancer cell lines. For instance, structural analogs have demonstrated significant anticancer activity, with some exhibiting IC values lower than established chemotherapeutic agents like doxorubicin .

- Enzyme Inhibition : The compound's ability to interact with metal ions in enzyme active sites suggests potential as an enzyme inhibitor. This interaction could modulate enzymatic activity, which is crucial for understanding its mechanism of action.

The biological activity of this compound is primarily attributed to its ability to bind to specific biological targets, including enzymes and receptors. The unique structure facilitates strong interactions with these targets, potentially leading to:

- Inhibition of Enzymatic Activity : By binding to enzyme active sites, the compound may inhibit critical biochemical pathways involved in disease progression.

- Induction of Apoptosis in Cancer Cells : Compounds with similar thiazole structures have been shown to induce apoptosis in cancer cells through various mechanisms, including modulation of Bcl-2 family proteins .

Comparative Analysis with Related Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylic acid | Contains both thiophene and thiazole rings | Known for diverse biological activities |

| 4-Methyl-2-thiophen-2-yl-thiazole-5-carboxylic acid | Similar structure with different substitution | Exhibits distinct chemical reactivity |

| Ethyl 5-Methyl-2-thiophen-2-yl-thiazole-4-carboxylate | Ethyl ester derivative | Enhanced solubility and bioavailability |

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives of this compound to evaluate their biological activities:

- Cytotoxicity Evaluation : A study published in ACS Omega reported the synthesis of new thiazole derivatives that were tested for cytotoxicity against MCF-7 breast cancer cells using MTT assays. Results indicated promising antitumor activity with several compounds showing significant inhibition of cell proliferation .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of synthesized thiazole derivatives to target proteins such as Rab7b. These studies provide insights into the potential interactions at the molecular level, aiding in the design of more effective therapeutic agents .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2-(Thiophen-2-ylmethyl)thiazole-4-carboxylate?

The synthesis typically involves condensation reactions between thiophene derivatives and thiazole precursors. For instance, analogous compounds like methyl thiazole carboxylates are synthesized via:

- Stepwise functionalization : Boc-protected amino acids are condensed with thiazole intermediates, followed by oxidation using activated MnO₂ to introduce the thiazole ring (yields: 50–70%) .

- Solvent optimization : Ethanol or DMF is used for crystallization, with reaction conditions (e.g., temperature, catalyst) critical for yield optimization (e.g., 64–74% yields reported for similar thiophene-thiazole hybrids) . Key characterization includes IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H-NMR (thiophene protons at δ 6.8–7.5 ppm, thiazole CH at δ 8.1–8.3 ppm) .

Q. How is the structural integrity of this compound validated experimentally?

- Spectroscopic techniques :

- IR spectroscopy : Identifies ester carbonyl (C=O) and thiazole ring vibrations .

- ¹H/¹³C-NMR : Confirms substitution patterns (e.g., thiophene-CH₂-thiazole linkage via coupling constants) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₀H₁₀NO₃S₂: 272.0212; observed: 272.0209) .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields for thiazole-thiophene hybrids?

Discrepancies in yields (e.g., 50% vs. 70% for analogous compounds) often arise from:

- Reaction conditions : Solvent polarity (DMF vs. ethanol) and oxidation agents (MnO₂ vs. air) impact intermediate stability .

- Purification methods : Column chromatography vs. recrystallization affects recovery rates .

- Catalyst selection : Transition-metal catalysts (e.g., Pd) may improve coupling efficiency in multi-step syntheses . Mitigation strategies include reproducibility trials with controlled variables and kinetic studies to identify rate-limiting steps.

Q. What experimental approaches are used to evaluate the biological activity of this compound?

- In vitro assays :

- Enzyme inhibition : Mixed micelle assays (e.g., for phospholipase A₂ inhibition) measure XI(50) values (mole fraction required for 50% inhibition) .

- Cellular models : Vesicle-based assays determine IC₅₀ values (e.g., 300 nM for GK470, a structurally related thiazole inhibitor) .

Q. What challenges arise in crystallographic analysis of thiazole derivatives, and how are they resolved?

- Common issues :

- Twinning : Observed in thiazole-thiophene hybrids due to flexible side chains; resolved using SHELXD for dual-space recycling .

- Low-resolution data : High-symmetry space groups (e.g., P2₁/c) require anisotropic displacement parameter refinement in SHELXL .

Q. How can computational methods complement experimental data in studying this compound?

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes with target proteins (e.g., GIVA cPLA2 active site) .

- DFT calculations : Optimize geometry, predict NMR/IR spectra, and analyze frontier molecular orbitals (HOMO-LUMO gaps) for reactivity insights .

- MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.